molecular formula C16H22N2O4 B2380834 tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1193024-89-3

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No. B2380834
CAS RN: 1193024-89-3
M. Wt: 306.362
InChI Key: MBUCCJCLSMDFLE-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests that it contains a tert-butyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic peaks of the carbamate group, the tert-butyl group, and the methoxyphenyl group in spectroscopic analyses .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohols and isocyanates. They can also react with nucleophiles at the carbonyl carbon.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates generally have moderate polarity due to the presence of the carbamate group .

Scientific Research Applications

Directed Lithiation

Tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is involved in directed lithiation processes. It has been shown that similar compounds are doubly lithiated on the nitrogen and ortho to the directing metalating group at low temperatures, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a notable example, through a rapid synthetic method (Zhao, Guo, Lan, & Xu, 2017).

Antimitotic Agents

In the realm of medicinal chemistry, derivatives of this compound have shown activity as antimitotic agents. Chiral isomers of similar compounds have been observed to be active in various biological systems, with differences in potency between isomers (Temple & Rener, 1992).

Diels‐Alder Reaction

The compound plays a role in the Diels‐Alder reaction, a key chemical synthesis process. It has been used to prepare derivatives through the reaction with 2‐amido substituted furans (Padwa, Brodney, & Lynch, 2003).

Structural Studies

Structural analysis of carbamate derivatives, including tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, reveals the interplay of strong and weak hydrogen bonds. Such studies are crucial for understanding molecular architecture and interactions (Das et al., 2016).

Catalytic Activity

The compound has been utilized in catalytic processes, such as the palladium(II) complexes synthesis, demonstrating its importance in organometallic chemistry (Turek et al., 2014).

Metabolism Studies

In biochemistry, metabolism studies of similar carbamates show the oxidation of tert-butyl and N-methyl groups, highlighting its relevance in pharmacology and toxicology (Douch & Smith, 1971).

Crystal Structure Analysis

Crystal structure analysis of derivatives provides insights into molecular interactions and bonding patterns, which is significant for material science and crystallography research (Baillargeon et al., 2017).

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. In general, carbamates can be irritants and may be harmful if ingested or inhaled .

Mechanism of Action

Target of Action

The primary target of this compound is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for various therapeutic agents.

Mode of Action

The compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means it prolongs the time during which the channels remain in an inactive state, reducing the ability of neurons to fire action potentials. This can lead to a decrease in neuronal excitability, which may be beneficial in conditions such as epilepsy or neuropathic pain.

Biochemical Pathways

The compound’s action on voltage-gated sodium channels can affect various biochemical pathways. For instance, it can influence the collapse response mediator protein 2 (CRMP2) . CRMP2 is involved in neuronal differentiation and axon guidance, and its regulation can have significant effects on neuronal function.

Result of Action

The compound’s action on voltage-gated sodium channels and CRMP2 can lead to a decrease in neuronal excitability . This can result in a reduction in the frequency and severity of seizures in epilepsy, or a decrease in pain in conditions such as neuropathic pain.

properties

IUPAC Name

tert-butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)21-15(19)17-10-13-9-14(18-22-13)11-5-7-12(20-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCCJCLSMDFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

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